A Comprehensive Technical Guide to the Physical Properties of 2,4-Dichloro-5-methoxyaniline Hydrochloride
A Comprehensive Technical Guide to the Physical Properties of 2,4-Dichloro-5-methoxyaniline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This guide provides an in-depth analysis of the core physical properties of 2,4-Dichloro-5-methoxyaniline hydrochloride (CAS Number: 379229-30-8), a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] Understanding these properties is critical for process development, formulation, and ensuring the quality and efficacy of the final active pharmaceutical ingredient (API). This document moves beyond a simple recitation of data, offering insights into the causality behind experimental choices and providing robust, self-validating protocols for in-house verification.
Chemical Identity and Structural Elucidation
2,4-Dichloro-5-methoxyaniline hydrochloride is the salt form of the free base 2,4-Dichloro-5-methoxyaniline (CAS Number: 98446-49-2). The hydrochloride salt is often preferred in pharmaceutical development due to its improved solubility and stability compared to the free base.
| Identifier | Value | Source |
| Chemical Name | 2,4-Dichloro-5-methoxyaniline hydrochloride | N/A |
| CAS Number | 379229-30-8 | [1] |
| Molecular Formula | C₇H₈Cl₃NO | [1] |
| Molecular Weight | 228.50 g/mol | [1] |
| Canonical SMILES | COC1=C(C=C(C(=C1)N)Cl)Cl.Cl | N/A |
| InChI Key | AJROJTARXSATEB-UHFFFAOYSA-N (Free Base) | [3] |
The structure of the parent compound, 2,4-dichloro-5-methoxyaniline, consists of an aniline ring substituted with two chlorine atoms at positions 2 and 4, and a methoxy group at position 5. The hydrochloride salt is formed by the protonation of the amino group.
Physical and Chemical Properties
A comprehensive understanding of the physicochemical properties of an API intermediate is fundamental to its handling, processing, and formulation. The following table summarizes the known and anticipated properties of 2,4-Dichloro-5-methoxyaniline and its hydrochloride salt.
| Property | 2,4-Dichloro-5-methoxyaniline (Free Base) | 2,4-Dichloro-5-methoxyaniline hydrochloride | Notes |
| Appearance | Pale brown to dark brown crystalline powder or solid | Expected to be a white to off-white crystalline solid | Salt formation often leads to a more crystalline and lighter-colored material. |
| Melting Point | 47-55 °C | Expected to be significantly higher than the free base | The ionic character of the hydrochloride salt increases the lattice energy of the crystal, requiring more energy to break the bonds. |
| Boiling Point | Not readily available | Decomposes before boiling | Salts of organic bases typically decompose at high temperatures. |
| Solubility | Slightly soluble in chloroform and methanol | Expected to have higher solubility in aqueous and polar protic solvents | The ionic nature of the hydrochloride salt enhances its interaction with polar solvents like water. |
| pKa | Not readily available | Not readily available | The pKa of the anilinium ion is crucial for understanding its behavior in different pH environments. |
Experimental Protocols for Physical Property Determination
The following section details robust, step-by-step methodologies for the experimental determination of the key physical properties of 2,4-Dichloro-5-methoxyaniline hydrochloride. The rationale behind each step is provided to ensure a deep understanding of the experimental design.
Melting Point Determination
Rationale: The melting point is a critical indicator of purity. A sharp melting range is characteristic of a pure crystalline compound, while impurities will typically broaden and depress the melting range.
Apparatus:
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Capillary melting point apparatus
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Mortar and pestle
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Capillary tubes (sealed at one end)
Procedure:
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Sample Preparation: Finely grind a small sample of 2,4-Dichloro-5-methoxyaniline hydrochloride using a mortar and pestle to ensure uniform heat distribution.
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Capillary Loading: Pack the dry, powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
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Measurement:
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Place the capillary tube in the melting point apparatus.
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Heat the sample at a rapid rate (10-15 °C/min) to determine an approximate melting range.
-
Allow the apparatus to cool.
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Using a fresh sample, heat at a slower rate (1-2 °C/min) through the approximate melting range to obtain an accurate measurement.
-
-
Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This is the melting range.
Workflow for Melting Point Determination
Caption: Workflow for determining the melting point of a crystalline solid.
Solubility Assessment
Rationale: Solubility is a critical parameter for drug development, influencing bioavailability and formulation design. A systematic approach to solubility determination across a range of solvents provides a comprehensive profile.
Apparatus:
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Analytical balance
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Vials with screw caps
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Vortex mixer
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Temperature-controlled shaker
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer
Procedure:
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Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, methanol, dichloromethane, acetone).
-
Sample Preparation: Accurately weigh an excess amount of 2,4-Dichloro-5-methoxyaniline hydrochloride into a series of vials.
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Equilibration:
-
Add a known volume of each solvent to the respective vials.
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Tightly cap the vials and place them in a temperature-controlled shaker (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
-
Phase Separation: Centrifuge the vials at high speed to separate the undissolved solid from the saturated solution.
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Quantification:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable solvent.
-
Determine the concentration of the dissolved compound using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
-
Calculation: Calculate the solubility in mg/mL or mol/L.
Workflow for Solubility Assessment
Caption: Step-by-step workflow for determining the equilibrium solubility of a compound.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for confirming the chemical structure and purity of 2,4-Dichloro-5-methoxyaniline hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure, including the number and types of protons and carbons, and their connectivity.
Expected ¹H NMR Spectral Features (in DMSO-d₆):
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Aromatic Protons: Two singlets in the aromatic region, corresponding to the two protons on the benzene ring.
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Methoxy Protons: A singlet around 3.8-4.0 ppm, corresponding to the -OCH₃ group.
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Amine Protons: A broad singlet, the chemical shift of which will be concentration and temperature-dependent, corresponding to the -NH₃⁺ protons.
Expected ¹³C NMR Spectral Features (in DMSO-d₆):
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Six distinct signals in the aromatic region corresponding to the six carbons of the benzene ring.
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A signal in the aliphatic region corresponding to the methoxy carbon.
Infrared (IR) Spectroscopy
Rationale: IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Expected IR Absorption Bands (ATR):
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N-H Stretch: A broad band in the region of 2800-3200 cm⁻¹ due to the stretching of the ammonium (-NH₃⁺) group.
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C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.
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C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹ for the methoxy group.
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C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.
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C-O Stretch: A strong absorption around 1200-1250 cm⁻¹.
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C-Cl Stretch: Absorptions in the fingerprint region, typically below 800 cm⁻¹.
Mass Spectrometry (MS)
Rationale: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its identity.
Expected Mass Spectrum (ESI+):
-
The base peak is expected to correspond to the molecular ion of the free base [M+H]⁺ at m/z corresponding to the molecular weight of 2,4-Dichloro-5-methoxyaniline (approximately 192.04 g/mol ). The isotopic pattern due to the two chlorine atoms will be a key diagnostic feature.
Logical Relationship of Spectroscopic Data
Caption: Interrelation of spectroscopic techniques for structural elucidation.
Safety and Handling
2,4-Dichloro-5-methoxyaniline hydrochloride should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[3]
Conclusion
This technical guide provides a comprehensive overview of the essential physical properties of 2,4-Dichloro-5-methoxyaniline hydrochloride and outlines robust experimental protocols for their determination. A thorough understanding and experimental verification of these properties are paramount for the successful application of this key intermediate in research and drug development.
References
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2,4-Dichloro-5-methoxyaniline hydrochloride, 97% Purity... (URL: [Link])
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2,4-Dichloro-5-methoxyaniline hydrochloride | C7H8Cl3NO | CID 22140794 - PubChem. (URL: [Link])
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2,4-Dichloro-5-methoxyaniline | C7H7Cl2NO | CID 1476636 - PubChem. (URL: [Link])
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2,4-Dichloro-5-methoxyaniline CAS 98446-49-2 - Home Sunshine Pharma. (URL: [Link])
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2,4-Dichloro-5-methoxyaniline - LabSolutions | Lab Chemicals & Equipment. (URL: [Link])
- WO2019186429A1 - A process for the preparation of bosutinib - Google P
Sources
- 1. Aniline and Aniline Hydrochloride - Some Aromatic Amines and related Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. 2,4-Dichloro-5-methoxyaniline | 98446-49-2 [chemicalbook.com]
- 3. 2,4-Dichloro-5-methoxyaniline, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
